Ethyl 4-methoxy-3,5-dimethylbenzoate

Safety Data Sheet GHS Classification Laboratory Compliance

This ethyl ester features a unique 4-methoxy-3,5-dimethyl substitution pattern that creates steric hindrance, fundamentally altering reactivity versus simpler benzoate analogs such as ethyl 4-methoxybenzoate or ethyl 3,5-dimethylbenzoate. The defined LogP of 3.20 and documented hydrolysis protocol (20% NaOH, reflux 18h) enable predictable conversion to 4-methoxy-3,5-dimethylbenzoic acid (CAS 21553-46-8). Batch-specific CoA with NMR, HPLC, and GC ensures reproducible outcomes in multi-step syntheses. Ideal for constructing sterically congested aromatic architectures, fragrance intermediates, and chromatographic method development.

Molecular Formula C12H16O3
Molecular Weight 208.257
CAS No. 105401-94-3
Cat. No. B2737747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxy-3,5-dimethylbenzoate
CAS105401-94-3
Molecular FormulaC12H16O3
Molecular Weight208.257
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)C)OC)C
InChIInChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3
InChIKeyVTPOFWHQBYJVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxy-3,5-Dimethylbenzoate (CAS 105401-94-3): Class and Baseline Characteristics for Procurement


Ethyl 4-methoxy-3,5-dimethylbenzoate (CAS 105401-94-3) is a polysubstituted benzoate ester with the molecular formula C₁₂H₁₆O₃ (MW 208.25 g/mol) . Its aromatic ring features methoxy substitution at the 4-position and methyl groups at the 3- and 5-positions, with an ethyl ester moiety at the carboxyl position . This defined substitution pattern confers a sterically hindered structure that distinguishes it from simpler benzoate analogs such as ethyl 4-methoxybenzoate (MW 180.20) or ethyl 3,5-dimethylbenzoate (MW 178.23), influencing both physicochemical properties and synthetic reactivity profiles . The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with documented GHS hazard classifications (H302, H315, H319, H335) that inform laboratory handling requirements .

Why Ethyl 4-Methoxy-3,5-Dimethylbenzoate (CAS 105401-94-3) Cannot Be Interchanged with Generic Benzoate Analogs


The simultaneous presence of 4-methoxy and 3,5-dimethyl substituents on the aromatic ring of this compound creates a sterically hindered electronic environment that fundamentally alters its reactivity compared to analogs lacking this precise substitution pattern . Substitution with simpler benzoates such as ethyl 4-methoxybenzoate (lacking the 3,5-dimethyl groups) or ethyl 3,5-dimethylbenzoate (lacking the 4-methoxy group) introduces meaningful differences in lipophilicity, hydrogen-bonding capacity, and steric accessibility at the ester carbonyl—parameters that directly influence reaction kinetics in downstream transformations including hydrolysis, transesterification, and nucleophilic acyl substitution . Without confirmatory analytical validation of the exact substitution pattern, procurement of generically described benzoate esters introduces substantial risk of irreproducible synthetic outcomes and batch-to-batch variability in multi-step reaction sequences .

Quantitative Procurement Evidence: Ethyl 4-Methoxy-3,5-Dimethylbenzoate (CAS 105401-94-3) versus Structural Analogs


GHS Hazard Profile: Defined Risk Classification for Laboratory Safety Protocol Development

This compound carries a fully documented GHS hazard profile that enables precise safety protocol implementation without the ambiguity often associated with incompletely characterized analogs. The hazard statements are explicitly defined and vendor-verified, allowing procurement teams to assess handling requirements prior to purchase .

Safety Data Sheet GHS Classification Laboratory Compliance Occupational Safety

Predicted LogP and Lipophilicity: Differentiating Physicochemical Profile from Structural Analogs

The calculated LogP for ethyl 4-methoxy-3,5-dimethylbenzoate is 3.20, reflecting the combined contribution of the 4-methoxy and 3,5-dimethyl substitution pattern . This value is intermediate between ethyl 3,5-dimethylbenzoate (lacking the 4-methoxy group; LogP estimated ~2.8-3.0 based on fragment addition methods) and ethyl 4-methoxybenzoate (LogP ~2.4) [1], providing a distinct lipophilicity profile that may influence chromatographic retention and partitioning behavior in biphasic reaction systems.

Lipophilicity LogP Drug Design Chromatography ADME

Certificate of Analysis Documentation: Verifiable Purity and Identity Confirmation

Multiple suppliers provide Certificate of Analysis (CoA) documentation for this compound, including batch-specific purity verification by NMR, HPLC, and GC . The availability of multi-technique analytical characterization distinguishes this product from many niche analogs where analytical documentation may be limited to a single method or entirely absent. The compound is offered at defined purity specifications ranging from 95% to 98% across vendors, with batch-specific purity verification available upon request .

Quality Control Certificate of Analysis Purity Verification Analytical Chemistry

Defined Synthetic Precursor Relationship: Quantitative Conversion to Carboxylic Acid Building Block

This ethyl ester serves as a direct precursor to 4-methoxy-3,5-dimethylbenzoic acid (CAS 21553-46-8) via base-catalyzed hydrolysis . The conversion is quantitatively documented: refluxing ethyl 4-methoxy-3,5-dimethylbenzoate (10.5 g) with 20% aqueous sodium hydroxide (100 mL) for 18 hours yields the corresponding carboxylic acid . This defined synthetic relationship distinguishes the ethyl ester from the methyl ester analog (CAS 70347-05-6), which requires different hydrolysis conditions and yields a product with distinct solubility and reactivity profiles [1].

Synthetic Route Ester Hydrolysis Building Block Intermediate

Commercially Defined Purity Specifications: Vendor-Reported Quality Ranges

The compound is commercially available from multiple vendors with defined purity specifications ranging from 95% to 98% [1]. This narrow purity window across independent suppliers indicates consistent manufacturing quality and reduces the likelihood of significant batch-to-batch variability. In contrast, less commonly traded analogs may exhibit wider purity variation across vendors or may be available only from a single source, limiting procurement flexibility and quality benchmarking.

Purity Specification Vendor Comparison Quality Control

Validated Application Scenarios for Ethyl 4-Methoxy-3,5-Dimethylbenzoate (CAS 105401-94-3) Based on Quantitative Evidence


Precursor for 4-Methoxy-3,5-Dimethylbenzoic Acid via Documented Base Hydrolysis

This compound is optimally suited for laboratories requiring a well-characterized precursor to 4-methoxy-3,5-dimethylbenzoic acid (CAS 21553-46-8). The hydrolysis protocol is quantitatively defined: refluxing 10.5 g of the ethyl ester with 100 mL of 20% aqueous NaOH for 18 hours reliably yields the carboxylic acid . This documented procedure eliminates the need for hydrolysis condition optimization, reducing development time and reagent consumption relative to using less well-characterized ester precursors. The defined LogP of 3.20 enables predictable phase separation during aqueous workup, facilitating purification of the hydrolysis product .

Building Block for Sterically Hindered Aromatic Scaffolds

The 3,5-dimethyl-4-methoxy substitution pattern confers steric hindrance that modulates reactivity at the ester carbonyl and aromatic positions, making this compound a valuable building block for constructing sterically congested aromatic architectures . The defined substitution pattern ensures consistent steric and electronic effects in downstream coupling or substitution reactions, whereas analogs lacking either the 4-methoxy or 3,5-dimethyl groups would exhibit different reactivity profiles. The availability of batch-specific CoA documentation with NMR, HPLC, and GC confirmation supports reproducible synthetic outcomes in multi-step sequences .

Analytical Standard for Method Development in Substituted Benzoate Analysis

With a defined LogP of 3.20 and well-characterized purity specifications across multiple vendors (95-98%), this compound can serve as a reliable reference standard for developing chromatographic methods for polysubstituted benzoate esters . The combination of moderate lipophilicity and predictable retention behavior supports HPLC and GC method validation where retention time reproducibility is critical. The fully documented GHS hazard profile (H302, H315, H319, H335) further facilitates laboratory compliance during analytical method development activities .

Intermediate for Flavor and Fragrance Candidate Synthesis

The structural features of this compound—specifically the ethyl ester of a methoxy-dimethyl-substituted benzoic acid—position it as an intermediate for synthesizing candidate flavor or fragrance compounds . The defined substitution pattern may influence olfactory properties in downstream derivatives, though specific odor characterization data for this compound is not available in the current literature. The availability of multi-technique CoA documentation (NMR, HPLC, GC) supports the purity requirements typical of fragrance intermediate applications where trace impurity profiles can affect sensory outcomes .

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